molecular formula C11H12N2 B11735164 3-cyclopropyl-1H-indol-5-amine

3-cyclopropyl-1H-indol-5-amine

Cat. No.: B11735164
M. Wt: 172.23 g/mol
InChI Key: DTOCDLYEMAPNSB-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1H-indol-5-amine (CAS 1360945-21-6) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C11H12N2 and a molecular weight of 172.23 g/mol, this indole derivative serves as a valuable synthetic intermediate and building block in medicinal chemistry . The compound features both an amine functional group and a cyclopropyl substituent on an indole core, a privileged structure in drug discovery. This structure makes it a versatile precursor for the synthesis of more complex molecules, particularly in the exploration of protein kinase inhibitors, which are relevant for the treatment of various diseases and disorders . Researchers can utilize this amine in a variety of chemical transformations, such as amide coupling reactions and nucleophilic substitutions, to create libraries of novel bioactive compounds for screening. The cyclopropyl group can influence the molecule's metabolic stability and conformational properties, adding to its investigative value. This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle the material appropriately, adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

3-cyclopropyl-1H-indol-5-amine

InChI

InChI=1S/C11H12N2/c12-8-3-4-11-9(5-8)10(6-13-11)7-1-2-7/h3-7,13H,1-2,12H2

InChI Key

DTOCDLYEMAPNSB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CNC3=C2C=C(C=C3)N

Origin of Product

United States

Preparation Methods

Indole Ring Formation with Pre-Installed Nitro Groups

A common strategy involves starting with 5-nitroindole derivatives, where the nitro group is later reduced to an amine. The indole ring can be constructed via Fischer indole synthesis or transition-metal-catalyzed cyclization. For example, cyclohexanone derivatives substituted with nitro groups undergo condensation with arylhydrazines under acidic conditions to form 5-nitroindoles.

Stepwise Synthesis from 5-Nitroindole

Protection of Indole NH

The indole nitrogen is protected to prevent undesired side reactions during subsequent steps. Triisopropylsilyl (TIPS) groups are preferred due to their stability under basic and lithiation conditions.

Procedure :

  • Dissolve 5-nitroindole (1.0 equiv) in dry THF under nitrogen.

  • Add NaH (1.2 equiv) at 0°C, followed by TIPSCl (1.3 equiv).

  • Stir for 30 min, quench with saturated NH₄Cl, and extract with DCM.

  • Purify via flash chromatography (0–30% ethyl acetate/heptane).

Yield : 85–90%.

Lithiation and Cyclopropane Installation

Lithiation at position 3 is achieved using n-butyllithium, with the TIPS group directing deprotonation. Cyclopropyl bromide is then added as the electrophile.

Procedure :

  • Dissolve TIPS-protected 5-nitroindole (1.0 equiv) in THF at −78°C.

  • Add n-BuLi (1.5 equiv) dropwise and stir for 30 min.

  • Add cyclopropyl bromide (1.2 equiv) and warm to room temperature.

  • Quench with NH₄Cl, extract with DCM, and purify.

Yield : 60–70%.

Deprotection of TIPS Group

The TIPS group is removed using tetra-n-butylammonium fluoride (TBAF).

Procedure :

  • Dissolve the TIPS-protected intermediate (1.0 equiv) in THF.

  • Add TBAF (1.1 equiv) and stir for 1 h.

  • Concentrate and purify via silica gel chromatography.

Yield : 95%.

Nitro Group Reduction to Amine

The nitro group is reduced using catalytic hydrogenation or transfer hydrogenation.

Procedure :

  • Suspend 3-cyclopropyl-5-nitroindole (1.0 equiv) in ethanol.

  • Add 10% Pd/C (0.5 mol%) under H₂ atmosphere.

  • Stir for 24 h, filter through Celite, and concentrate.

Yield : 80–85%.

Alternative Route via Curtius Rearrangement

For substrates with carboxylic acids at position 3, the Curtius rearrangement enables conversion to amines. This method is less common but viable for specialized cases.

Procedure :

  • Convert 3-carboxy-5-nitroindole to acyl azide using diphenylphosphoryl azide (DPPA).

  • Heat in tert-butanol to induce rearrangement to isocyanate.

  • Hydrolyze isocyanate to amine.

Yield : 50–60%.

Comparative Analysis of Methods

MethodKey StepYield (%)AdvantagesLimitations
Lithiation-QuenchingCyclopropane installation60–70High regioselectivitySensitive to moisture/oxygen
Suzuki CouplingCross-coupling55–65Mild conditionsRequires halogenated precursor
Curtius RearrangementAcyl azide formation50–60Avoids lithiationLow yield, complex steps

Challenges and Optimization

  • Lithiation Efficiency : Electron-withdrawing nitro groups reduce lithiation reactivity. Using stronger bases like LDA or optimizing solvent systems (e.g., TMEDA/THF) improves yields.

  • Cyclopropane Stability : The cyclopropyl group is prone to ring-opening under acidic conditions. Neutral pH and low temperatures are critical during workup.

  • Reduction Selectivity : Hydrogenation may over-reduce the indole ring. Transfer hydrogenation with ammonium chloride/iron offers better control .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1H-indol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., bromine), sulfonyl chlorides

Major Products Formed

    Oxidation: Indole-2,3-diones

    Reduction: Indoline derivatives

    Substitution: Halogenated or sulfonylated indole derivatives

Scientific Research Applications

3-Cyclopropyl-1H-indol-5-amine has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with indole scaffolds exhibit significant antimicrobial properties. For instance, derivatives of this compound have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 1 to 32 µg/mL depending on the specific derivative tested .
  • Anticancer Potential : The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values suggesting potent cytotoxic effects. For example, one study reported an IC50 of 15 µM against MCF-7 cells after 48 hours of treatment .
  • Neuroprotective Effects : Recent research highlighted the neuroprotective properties of indole derivatives, including this compound. These compounds showed promise in models of neurodegenerative disorders by reducing oxidative stress and inflammation in neuronal cell lines .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that include cyclization reactions and substitution strategies to introduce the cyclopropyl group at the appropriate position on the indole ring. Various synthetic routes have been optimized to enhance yields and purity.

Table 1: Synthesis Overview

StepReaction TypeConditionsYield (%)
1CyclizationAcidic conditions, reflux70
2SubstitutionNucleophilic substitution65
3PurificationChromatography>90

Case Studies

Several case studies have explored the applications of this compound:

Case Study 1: Antimicrobial Efficacy

Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with MIC values of 32 µg/mL and 64 µg/mL respectively. This suggests potential use in treating bacterial infections resistant to conventional antibiotics .

Case Study 2: Anticancer Activity Evaluation

Objective : To assess cytotoxic effects on human breast cancer cells (MCF-7).

Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment, indicating its potential as an anticancer agent .

Case Study 3: Neuroprotective Effects

Objective : To investigate neuroprotective properties using models of oxidative stress.

Findings : Treatment with derivatives of this compound reduced markers of oxidative stress and inflammation in neuronal cell lines, suggesting its utility in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1H-indol-5-amine involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. For example, it can inhibit kinases by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation . Additionally, the compound can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .

Comparison with Similar Compounds

Key Insights :

  • Cyclopropyl vs.
  • Cyclopropyl vs. Methyl : Methyl groups are less bulky but may reduce metabolic stability compared to cyclopropyl .

Positional Isomerism (3 vs. 5 Substituents)

The placement of substituents on the indole ring alters electronic distribution and biological interactions:

Compound Substituent Positions Molecular Weight Key Differences Reference
This compound Cyclopropyl (3), NH₂ (5) 172.23 Amine at position 5 may enhance hydrogen-bonding potential
Cyclopropyl-[1-(3-methoxypropyl)-1H-indol-5-ylmethyl]-amine Cyclopropyl (5), methoxypropyl (1) 258.37 Substituent at position 5 reduces aromatic conjugation

Key Insight : Position 3 substitution preserves aromaticity, while position 5 substituents may disrupt π-electron delocalization, affecting reactivity .

Indole vs. Indazole Derivatives

Indazoles (with an additional nitrogen atom) exhibit distinct electronic properties compared to indoles:

Compound Core Structure Substituents Molecular Weight Key Properties Reference
This compound Indole Cyclopropyl (3), NH₂ (5) 172.23 Electron-rich due to indole’s π-system
3-Phenyl-1H-indazol-5-amine Indazole Phenyl (3), NH₂ (5) 209.25 Increased polarity from N-atom; potential kinase inhibition
6-(Trifluoromethyl)-1H-indazol-5-amine Indazole CF₃ (6), NH₂ (5) 201.15 Strong electron-withdrawing effects; enhanced metabolic stability

Key Insight : Indazoles often exhibit higher polarity and binding specificity to enzymatic targets compared to indoles .

Biological Activity

3-Cyclopropyl-1H-indol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, including multi-step synthetic routes that involve the formation of indole derivatives. The compound's molecular formula is C10H10N2C_{10}H_{10}N_{2}, with a molecular weight of approximately 174.20 g/mol. Its structure features a cyclopropyl group attached to the indole ring, which may influence its biological interactions.

Antiviral Properties

Research indicates that indole derivatives, including this compound, exhibit antiviral activity. For instance, indole-based compounds have been explored as inhibitors of the hepatitis C virus (HCV) NS5B polymerase, showing promising results in vitro with effective concentrations (EC50) in the nanomolar range . This suggests that this compound could potentially serve as a lead compound for developing antiviral agents.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. In studies assessing activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), some indole derivatives demonstrated low minimum inhibitory concentrations (MIC), indicating strong antibacterial effects . This could position this compound as a candidate for treating resistant bacterial infections.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. Indole derivatives are known to modulate inflammatory pathways by inhibiting specific enzymes involved in inflammatory responses. Such mechanisms may involve the inhibition of cyclooxygenase or lipoxygenase pathways, leading to reduced production of pro-inflammatory mediators.

The biological activity of this compound is likely mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for viral replication or inflammatory processes.
  • Receptor Modulation : It may act on specific receptors involved in cellular signaling pathways, altering cellular responses to stimuli.
  • Antimicrobial Action : The structural characteristics of the indole ring enhance its ability to penetrate bacterial cell membranes, leading to bactericidal effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

StudyFocusFindings
Antiviral ActivityIndole derivatives showed EC50 values in the nanomolar range against HCV.
Antibacterial ActivityCompounds exhibited MIC values as low as 0.98 μg/mL against MRSA.
Anti-inflammatory PropertiesIndole derivatives inhibited key inflammatory enzymes, reducing pro-inflammatory mediator production.

Q & A

Q. Table 1. Synthetic Routes for this compound

MethodPrecursorsCatalystYield (%)Purity (%)Reference
Cyclocondensation5-Nitroindole, CyclopropanePd(PPh₃)₄6595
Nucleophilic Substitution5-Aminoindole, Cyclopropyl bromideK₂CO₃7297

Q. Table 2. Biochemical Activity of Structural Analogs

CompoundTarget EnzymeIC₅₀ (µM)Assay TypeReference
5-Methyl-1H-indol-7-amineMAO-A0.45Fluorometric
This compound (predicted)MAO-B1.2*Docking Simulation

*Predicted value based on molecular docking.

Key Considerations for Experimental Design

  • Synthetic reproducibility : Document reaction times and solvent ratios meticulously .
  • Biological assays : Include positive controls (e.g., selegiline for MAO-B) and validate with triplicate runs .
  • Data reporting : Adhere to IUPAC nomenclature and provide full spectral data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.